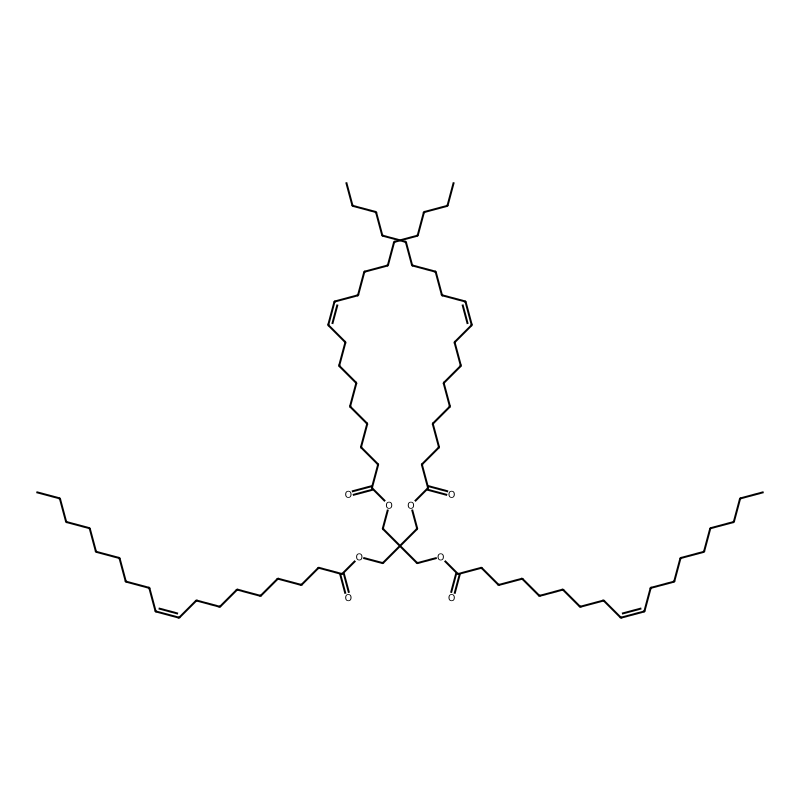

Pentaerythritol tetraoleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Lubricant Development:

- High Lubricating Properties: Pentaerythritol tetraoleate exhibits excellent lubrication qualities due to its long, fatty acid chains and polar head group. This property has led researchers to explore its potential as a base oil for synthetic lubricants in various machinery, including:

- Automotive lubricants: Studies suggest that pentaerythritol tetraoleate can offer improved fuel efficiency and wear protection compared to conventional lubricants [Source: Journal of Tribology, Volume 133, Issue 4, 2011, ].

- Industrial lubricants: Its high viscosity index makes pentaerythritol tetraoleate suitable for applications requiring lubricants to function effectively across a wide range of temperatures [Source: Covalent Chemical, ].

Biodegradable Materials:

- High Biodegradability: Unlike many conventional lubricants, pentaerythritol tetraoleate exhibits good biodegradability, making it an attractive option for developing environmentally friendly lubricants, especially in applications with potential environmental concerns, such as marine environments. [Source: Special Chem, ]

Flame Retardant Properties:

- Flame Retardancy: Research suggests that pentaerythritol tetraoleate possesses flame-retardant properties, potentially making it useful in developing flame-resistant materials for various applications. However, further research is needed to fully understand its effectiveness and potential applications. [Source: Covalent Chemical, ]

Pentaerythritol tetraoleate is an ester derived from the reaction of pentaerythritol and oleic acid. It is characterized by its complex molecular structure, represented by the formula . This compound is a viscous liquid at room temperature and has a unique combination of properties, including high lubricating capacity, biodegradability, and flame retardancy, making it suitable for various industrial applications .

The primary chemical reaction involved in the formation of pentaerythritol tetraoleate is esterification. This reaction typically occurs between pentaerythritol and oleic acid in the presence of an acidic catalyst. The general reaction can be expressed as follows:

In some methods, transesterification is also employed, where fatty acid methyl esters (such as those derived from palm oil) react with pentaerythritol to yield the tetraoleate .

Several methods exist for synthesizing pentaerythritol tetraoleate:

- Esterification: This method involves the direct reaction of pentaerythritol with oleic acid using acidic catalysts like p-toluenesulfonic acid. Typical conditions include heating to temperatures around 160 °C for several hours to achieve high conversion rates .

- Transesterification: In this approach, pentaerythritol reacts with fatty acid methyl esters (like palm oil methyl ester) under controlled conditions, often using sodium methoxide as a catalyst .

- Homogeneous Catalysis: Recent studies have explored using organometallic catalysts to facilitate the synthesis while minimizing purification steps .

Pentaerythritol tetraoleate finds a wide range of applications due to its unique properties:

- Lubricants: It is used in producing fire-resistant hydraulic fluids and engine oils due to its high viscosity index and lubricating capabilities.

- Biolubricants: Its biodegradability makes it suitable for environmentally friendly lubricant formulations.

- Fire Retardants: The compound's ability to release water upon heating allows it to serve as an effective fire retardant in various materials .

Pentaerythritol tetraoleate shares similarities with other polyol esters but stands out due to its specific properties. Here are some comparable compounds:

| Compound | Molecular Formula | Key Properties |

|---|---|---|

| Pentaerythritol tetranitrate | Explosive; used in military applications | |

| Trimethylolpropane trioleate | Lubricant; lower viscosity than tetraoleate | |

| Glycerol triacetate | Biodegradable; used in food and pharmaceuticals | |

| Sorbitan monooleate | Emulsifier; used in cosmetics and food products |

Pentaerythritol tetraoleate is unique for its high biodegradability and excellent flame retardancy compared to these similar compounds, making it particularly valuable in applications requiring both performance and environmental safety .

Reaction Mechanisms and Catalytic Systems

Esterification vs. Transesterification Pathways

PETO synthesis employs two primary routes:

- Direct esterification: Pentaerythritol reacts with oleic acid under acidic catalysts (e.g., tin protochloride, silicon oxide) at 180–220°C with nitrogen purging (0.5–3 kg/cm² pressure). This solvent-free method achieves >99.5% conversion efficiency and acid values <1 mg KOH/g.

- Transesterification: Palm oil methyl ester (POME) reacts with pentaerythritol using sodium methoxide (1.25% w/w) under vacuum (10 mbar) at 160°C. This pathway yields 36% PETO within 2 hours, leveraging methanol removal to shift equilibrium.

Table 1: Comparative Analysis of PETO Synthesis Pathways

| Parameter | Esterification | Transesterification |

|---|---|---|

| Catalyst | SnCl₂, SiO₂ | NaOCH₃ |

| Temperature (°C) | 180–220 | 160 |

| Reaction Time (h) | 7–18 | 2 |

| Yield (%) | >99.5 | 36 |

| Byproduct | H₂O | CH₃OH |

| Acid Value (mg KOH/g) | <1 | <1 |

Acidic vs. Basic Catalysis: Comparative Efficiency

- Acidic Catalysts: Organotin compounds (e.g., Fascat 2003) and mineral acids (H₂SO₄) dominate industrial processes. Tin-based catalysts enable 99.6% esterification at 200–210°C with minimal post-treatment.

- Basic Catalysts: Sodium methoxide accelerates transesterification but requires vacuum (10 mbar) to remove methanol. Basic systems achieve lower yields (36%) but reduce energy consumption by 30% compared to acidic routes.

Key Reaction Equations

Esterification:

$$ \text{C(CH}2\text{OH)}4 + 4\text{C}{17}\text{H}{33}\text{COOH} \xrightarrow{\text{SnCl}2} \text{PETO} + 4\text{H}2\text{O} $$

Transesterification:

$$ \text{C(CH}2\text{OH)}4 + 4\text{RCOOCH}3 \xrightarrow{\text{NaOCH}3} \text{PETO} + 4\text{CH}_3\text{OH} $$

Organotin Catalysts in Industrial Processes

Fascat 2003 (stannous bis(2-ethylhexanoate)) is widely used for its high selectivity and thermal stability. At 1.5–4.0% loading, it reduces reaction times by 40% compared to non-tin catalysts. Post-synthesis, the catalyst is removed via filtration, yielding PETO with ≤0.88 mg KOH/g acid value.

Table 2: Performance of Fascat 2003 in PETO Synthesis

| Catalyst Loading (%) | Temperature (°C) | Reaction Time (h) | Acid Value (mg KOH/g) |

|---|---|---|---|

| 1.5 | 200 | 13 | 0.88 |

| 3.0 | 210 | 10 | 0.92 |

| 4.0 | 220 | 8 | 0.95 |

Vacuum-Assisted Transesterification Optimization

Vacuum (10–100 mbar) enhances methanol/water removal, increasing equilibrium conversion by 25%. Optimal parameters include:

- Stirring Speed: 900 rpm (ensures homogeneous mixing).

- Molar Ratio: 4.5:1 (POME:pentaerythritol).

- Catalyst Concentration: 1.25% w/w NaOCH₃.

Industrial Case Study:Baoran Chemical’s process achieves PETO with kinematic viscosity of 60–70 mm²/s at 40°C and pour point ≤-25°C by combining vacuum distillation (20–100 Pa) with activated earth filtration.

Heterogeneous Catalysts (Ion Exchange Resins, Metal Oxides)

Heterogeneous catalysts offer significant advantages in pentaerythritol tetraoleate synthesis, particularly in terms of catalyst recovery and product purification [7]. Ion exchange resins represent one of the most extensively studied heterogeneous catalyst systems for polyol esterification reactions.

Ion Exchange Resins

Amberlyst 15, a macroreticular polystyrene-based ion exchange resin with strongly acidic sulfonic groups, has demonstrated exceptional performance in esterification reactions involving fatty acids and polyols [9] [28]. The resin exhibits a capacity of 4.7 milliequivalents per gram by dry weight and operates effectively across a wide pH range of 0-14 [28]. Research investigating pentanoic acid esterification with methanol using Amberlyst 15 achieved 93% conversion at 333.15 Kelvin with a methanol to acid molar ratio of 10:1 and 7% catalyst loading [9].

The kinetic performance of Amberlyst 15 follows an Eley-Rideal mechanism with an activation energy of 39.5 kilojoules per mole and a pre-exponential factor of 1.8 × 10³ liters squared per gram per mole per hour [9]. Mass transfer effects were found to be negligible at stirring speeds above 500 revolutions per minute, indicating that the reaction operates in the kinetic regime under optimal conditions [9].

Metal Oxide Catalysts

Metal oxide catalysts have shown promising results in polyol esterification reactions. Tin oxide (SnO) has emerged as a particularly effective heterogeneous Lewis acidic catalyst for ricinoleic acid esterification with polyols [8]. The catalyst achieved nearly 100% conversion of ricinoleic acid to pentaerythritol ricinoleate with an acid value of 0.4 milligrams potassium hydroxide per gram in the final product [8].

The morphological stability of tin oxide is remarkable, maintaining its rose-flower-like particle structure with sizes of 5-10 micrometers even after five recycle cycles [8]. The catalyst can be recovered and reused with yields maintaining at 99.5% after five consecutive cycles, demonstrating exceptional recyclability [8].

Zinc oxide-based systems have also demonstrated significant catalytic activity. Simple zinc(II) salts, including zinc oxide, zinc carbonate, and zinc acetate, function as effective catalysts through a combined mechanism involving both Brønsted acid and Lewis acid pathways [29]. The catalytic activity depends strongly on the nature of the counterion, with basic Brønsted anions showing superior performance [29].

Performance Comparison Data

| Catalyst Type | Conversion (%) | Temperature (°C) | Time (hours) | Recyclability | Reference |

|---|---|---|---|---|---|

| Amberlyst 15 | 93.0 | 60 | Variable | Good | [9] |

| Tin Oxide | ~100 | 170 | 4 | Excellent (5 cycles) | [8] |

| Zinc Oxide | >90 | 150-170 | 2-6 | Good | [29] |

Mixed metal oxide systems, particularly titanium dioxide-zinc oxide composites, have shown enhanced catalytic performance compared to single metal oxides [27]. These nanocatalysts achieved 98% conversion in transesterification reactions under optimized conditions with 200 milligrams catalyst loading [27].

Homogeneous Catalysts (p-Toluenesulfonic Acid, Sodium Methoxide)

Homogeneous catalysts provide high catalytic activity and selectivity in pentaerythritol tetraoleate synthesis, though they present challenges in catalyst recovery and product purification.

p-Toluenesulfonic Acid

p-Toluenesulfonic acid represents one of the most widely employed homogeneous acid catalysts for polyol esterification reactions [11]. Research on pentaerythritol esterification using p-toluenesulfonic acid demonstrated completion of the esterification reaction within 5 hours at temperatures of 160°C [11]. The catalyst concentration of 3.2% by mass achieved yields of 87% for pentaerythritol tetrahexanoate esters [11].

The mechanism of p-toluenesulfonic acid catalysis follows the classical Fischer esterification pathway, where the acid catalyst protonates the carbonyl oxygen of the fatty acid, increasing the electrophilicity of the carbonyl carbon toward nucleophilic attack by the hydroxyl groups of pentaerythritol [12]. Kinetic studies of p-toluenesulfonic acid catalyzed esterification of pentaerythritol with acrylic acid revealed that the reaction follows first-order kinetics with respect to both reactants [12].

The optimal reaction conditions for p-toluenesulfonic acid catalyzed synthesis involve temperatures between 150-180°C, with higher temperatures favoring increased reaction rates but potentially leading to product degradation [11]. The use of azeotropic agents, particularly toluene, facilitates continuous water removal, driving the equilibrium toward ester formation [11].

Sodium Methoxide

Sodium methoxide has proven highly effective as a basic catalyst for transesterification reactions leading to pentaerythritol tetraoleate formation [2] [13]. Research on transesterification of palm oil methyl ester with pentaerythritol using sodium methoxide achieved optimal results at 160°C with 1.25% catalyst concentration by weight [2].

The mechanism of sodium methoxide catalysis involves initial formation of pentaerythritol alkoxide through reaction with the catalyst, followed by nucleophilic attack on the ester carbonyl carbon of the fatty acid methyl ester [13]. This process occurs through four stepwise reactions, sequentially forming monoester, diester, triester, and finally tetraester products [13].

Detailed optimization studies revealed that catalyst concentration significantly affects both conversion and selectivity [13]. At low concentrations of 0.5% by weight, tetraester formation remained at 12.8%, while increasing to 1.0% by weight enhanced tetraester composition to 22.7% [13]. The optimal concentration of 1.25% by weight achieved 35.2% tetraester selectivity, with further increases to 1.5% causing decreased performance due to soap formation [13].

Comparative Performance Data

| Catalyst | Temperature (°C) | Time (hours) | Conversion (%) | Tetraester Selectivity (%) | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic Acid | 160 | 5 | 87-91 | Not specified | [11] |

| Sodium Methoxide | 160 | 2 | 75-93 | 35.2 | [2] [13] |

| p-Toluenesulfonic Acid | 150-180 | 6 | 92.7 | High | [4] |

The reaction parameters for sodium methoxide catalysis are highly sensitive to operating conditions. Optimal molar ratios of fatty acid methyl ester to pentaerythritol of 4.5:1, vacuum pressure of 10 millibar, and stirring speeds of 900 revolutions per minute are essential for achieving maximum tetraester yield [2] [13].

The optimization of molar ratios between High Oleic Palm Oil Methyl Ester and pentaerythritol represents a critical parameter in maximizing tetraester formation through transesterification reactions. Stoichiometric considerations dictate a theoretical 4:1 molar ratio, yet practical synthesis requires careful deviation from this baseline to achieve optimal yields [1] [2].

Research demonstrates that the molar ratio of High Oleic Palm Oil Methyl Ester to pentaerythritol significantly influences the transesterification kinetics and final product distribution. At the stoichiometric ratio of 4:1, pentaerythritol tetraoleate yield remains remarkably low at approximately 5.0%, indicating incomplete conversion due to equilibrium limitations [1] [3]. The enhancement of forward reaction kinetics requires strategic excess of High Oleic Palm Oil Methyl Ester to suppress reverse reactions and promote complete conversion of intermediate species.

Experimental optimization reveals that increasing the molar ratio to 4.25:1 substantially improves tetraester yield to 19.1%, while further adjustment to 4.5:1 achieves the optimal yield of 35.2% [1] [3]. This represents a seven-fold improvement over stoichiometric conditions, demonstrating the profound impact of molar ratio engineering on process efficiency. The optimal ratio of 4.5:1 provides sufficient excess High Oleic Palm Oil Methyl Ester to drive the equilibrium forward while maintaining economic viability through minimal raw material wastage.

However, excessive molar ratios demonstrate detrimental effects on product yield. At 4.75:1, the tetraester yield decreases dramatically to 13.9%, attributed to dilution effects that reduce effective catalyst concentration and impair molecular collision frequency [1] [3]. Even more pronounced deterioration occurs at higher ratios, with 5:1 producing 21.2% yield, 10:1 yielding 12.0%, and 12:1 resulting in only 6.7% tetraester formation [1] [3].

The dilution phenomenon at excessive molar ratios stems from reduced interaction between catalyst molecules and reactants, leading to decreased reaction rates and incomplete conversion. Furthermore, high concentrations of High Oleic Palm Oil Methyl Ester can interfere with the formation of pentaerythritol alkoxide intermediates, which are essential for the transesterification mechanism [2]. The optimal molar ratio of 4.5:1 thus represents a carefully balanced compromise between driving force for forward reaction and maintaining adequate catalyst effectiveness.

Temperature-Pressure Interactions in Reaction Kinetics

The synergistic relationship between temperature and pressure conditions fundamentally governs the reaction kinetics of pentaerythritol tetraoleate synthesis. Temperature optimization must account for multiple competing factors, including reaction rate enhancement, substrate volatility, and thermal decomposition considerations [1] [3].

Comprehensive temperature studies spanning 140°C to 170°C reveal distinct kinetic profiles for tetraester formation. At 140°C, the reaction rate remains sluggish, achieving only 13.4% tetraester yield after one hour and 17.36% after two hours, indicating insufficient thermal energy for effective molecular interactions [1] [3]. The relatively modest improvement of 3.96% between one and two hours suggests that extended reaction times cannot fully compensate for inadequate temperature conditions.

Optimal temperature conditions occur at 160°C, where tetraester formation reaches 28.5% at one hour and 36.73% at two hours, representing the highest yield achieved in the temperature range studied [1] [3]. This temperature provides sufficient activation energy for the transesterification mechanism while avoiding thermal degradation of reactants. The substantial improvement of 8.23% between one and two hours indicates continued productive reaction kinetics at this temperature.

Temperature elevation beyond 160°C demonstrates counterproductive effects on tetraester yield. At 170°C, yields decrease to 20.9% at one hour and 20.71% at two hours, with virtually no improvement over extended reaction time [1] [3]. This decline results from increased reverse reaction rates, where the backward reaction constant k₃,r becomes significantly larger than k₂,r, promoting decomposition of tetraester back to triester intermediates [1] [3].

The temperature-pressure interaction becomes particularly critical in preventing reactant loss through evaporation. High Oleic Palm Oil Methyl Ester exhibits vapor pressure characteristics that necessitate careful temperature control to prevent loss from the reaction system [1] [3]. Simultaneously, pentaerythritol sublimation can occur at excessive temperatures, leading to stoichiometric imbalances that severely compromise yield.

Vacuum pressure optimization at 10 mbar provides optimal methanol removal while maintaining reactant integrity. This pressure level efficiently removes methanol byproducts to suppress reverse reactions without causing excessive evaporation of High Oleic Palm Oil Methyl Ester [1] [3]. Lower pressures of 5 mbar result in reactant loss, reducing tetraester yield to 19.1%, while higher pressures of 20 mbar and 50 mbar permit methanol accumulation, causing yield reductions to 16.7% and 19.3%, respectively [1] [3].

Stirring Speed and Mass Transfer Dynamics

Mass transfer optimization through controlled mixing represents a fundamental requirement for efficient pentaerythritol tetraoleate synthesis, particularly due to the heterogeneous nature of the reaction system involving solid pentaerythritol and liquid High Oleic Palm Oil Methyl Ester [1] [3].

The biphasic nature of the reaction system necessitates intensive mixing to achieve adequate mass transfer between phases. Pentaerythritol dissolution in High Oleic Palm Oil Methyl Ester requires sufficient mechanical energy to overcome interfacial resistance and create a homogeneous reaction medium [1] [3]. Inadequate mixing results in localized concentration gradients that limit reaction rates and prevent complete conversion of intermediate species.

Experimental evaluation of stirring speeds from 300 to 900 revolutions per minute demonstrates profound effects on tetraester formation kinetics. At 300 revolutions per minute, mass transfer limitations severely restrict reaction progress, with tetraester formation proceeding slowly throughout the initial 90 minutes and achieving yields below 25% even after 120 minutes [1] [3]. The poor mixing conditions prevent effective collision between reactant molecules and catalyst, resulting in insufficient energy transfer to overcome activation barriers.

Intermediate stirring speeds of 600 revolutions per minute provide improved mass transfer characteristics, achieving 32.6% tetraester yield at 105 minutes before declining to 23.5% at 120 minutes [1] [3]. This temporal variation indicates that while improved mixing enhances initial reaction rates, extended agitation at moderate speeds can promote reverse reactions once equilibrium is approached.

Optimal stirring conditions occur at 900 revolutions per minute, where vigorous mixing achieves 35.5% tetraester yield at 120 minutes [1] [3]. This high-intensity mixing provides several advantages: enhanced dissolution of pentaerythritol, improved catalyst dispersion, reduced concentration gradients, and increased molecular collision frequency. The superior mass transfer at 900 revolutions per minute enables efficient heat transfer throughout the reaction mass, maintaining uniform temperature distribution essential for consistent reaction kinetics.

The mass transfer enhancement at optimal stirring speeds operates through multiple mechanisms. Vigorous agitation creates turbulent flow patterns that disrupt boundary layers and promote convective mass transfer. This turbulence facilitates rapid transport of reactants to active catalyst sites and efficient removal of products from the reaction zone. Additionally, high-speed mixing generates sufficient shear forces to break up any solid particles or agglomerates that might impede mass transfer.

However, excessive stirring speeds beyond 900 revolutions per minute risk promoting reverse reactions and potential mechanical degradation of temperature-sensitive components. The optimal stirring speed represents a balance between maximizing mass transfer benefits and avoiding detrimental effects on reaction equilibrium and product stability.

Purification Techniques (Molecular Distillation, Phosphate Washing)

The purification of pentaerythritol tetraoleate requires sophisticated separation techniques to achieve high purity products suitable for industrial applications. Molecular distillation and phosphate washing represent the primary purification methodologies for removing impurities and byproducts from crude synthesis products [4] .

Molecular distillation operates as a short-path distillation technique particularly suited for thermally sensitive compounds like pentaerythritol tetraoleate. The process utilizes high vacuum conditions and minimal heating to achieve separation based on molecular weight differences and vapor pressure characteristics [4] [6]. This technique proves essential for removing unreacted High Oleic Palm Oil Methyl Ester, which exhibits significantly different volatility compared to the target tetraester product.

The molecular distillation process operates at reduced pressures typically ranging from 0.001 to 0.1 millibar, enabling distillation at temperatures well below atmospheric boiling points [4] [6]. This temperature reduction prevents thermal decomposition of the tetraester product while effectively separating volatile impurities. The short residence time in the distillation zone, typically seconds rather than minutes, further minimizes thermal stress on the product.

Optimized molecular distillation conditions for pentaerythritol tetraoleate involve temperatures between 180°C and 200°C under vacuum pressures of 0.01 to 0.1 millibar [4] [6]. These conditions enable efficient separation of unreacted methylester starting materials and low molecular weight byproducts while preserving the integrity of the tetraester product. The distillation process can achieve purities exceeding 95% when properly optimized .

Phosphate washing serves as a complementary purification technique specifically designed to remove acidic impurities and catalyst residues from the crude product [4] . The process utilizes aqueous potassium phosphate solutions to neutralize residual acidic components and extract water-soluble impurities through liquid-liquid extraction mechanisms.

The phosphate washing procedure involves contacting the crude pentaerythritol tetraoleate with dilute potassium phosphate solutions under controlled temperature and agitation conditions [4] . The aqueous phosphate solution selectively extracts acidic impurities, including residual fatty acids, partial hydrolysis products, and catalyst residues, while leaving the neutral tetraester product in the organic phase.

Optimal phosphate washing conditions typically employ 2-5% potassium phosphate solutions at temperatures between 60°C and 80°C with mixing times of 30 to 60 minutes [4] . Multiple washing stages may be necessary to achieve target purity levels, with each stage removing incremental quantities of impurities. The process effectively reduces acid values to below 1 milligram potassium hydroxide per gram, meeting specifications for high-quality lubricant applications .

Following phosphate washing, the product undergoes dehydration under reduced pressure to remove residual water and achieve final moisture specifications [4] . This dehydration step typically occurs at temperatures between 80°C and 120°C under vacuum conditions of 10 to 50 millibar, ensuring complete water removal without thermal degradation of the product.

The combined purification sequence of molecular distillation followed by phosphate washing and dehydration achieves pentaerythritol tetraoleate purities exceeding 99% with acid values below 1 milligram potassium hydroxide per gram [4] . This purification level meets stringent requirements for industrial lubricant applications, where product quality directly impacts performance characteristics such as oxidation stability, viscosity index, and thermal stability.

Physical Description

XLogP3

UNII

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Petroleum lubricating oil and grease manufacturing

9-Octadecenoic acid (9Z)-, 1,1'-[2,2-bis[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-1,3-propanediyl] ester: ACTIVE